molecular formula C14H15ClN4O3 B2834936 N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-methylacetamide CAS No. 733796-10-6

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-methylacetamide

Cat. No. B2834936
M. Wt: 322.75
InChI Key: WCAKBBYFRPKBQC-UHFFFAOYSA-N
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Description

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-methylacetamide, also known as compound 1, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activities of Pyrimidine Analogs

Pyrimidine analogs, such as those described in the synthesis and biological activities studies, are key in the development of anticancer drugs. These compounds, including aminopterin analogs and furo[2,3-d]pyrimidines, exhibit significant anticancer activity by inhibiting key enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial for DNA synthesis and repair in rapidly dividing cells. The design and synthesis of these analogs involve complex chemical transformations aimed at enhancing their potency and selectivity towards cancer cells (Su et al., 1986; Gangjee et al., 2000).

Dual Inhibitors of Key Enzymes

Research into dual inhibitors, such as those targeting both DHFR and TS, is pivotal in cancer chemotherapy. Compounds that can inhibit both enzymes offer a multifaceted approach to stalling cancer cell growth, as they block two essential pathways of nucleotide synthesis. Such dual inhibitors are synthesized through meticulous chemical processes to ensure the correct structural features for enzyme binding and inhibition, providing a potent therapeutic strategy against various cancers (Gangjee et al., 2009).

Novel Heterocyclic Compounds for Anti-Inflammatory and Analgesic Effects

In addition to anticancer applications, pyrimidine derivatives are investigated for their anti-inflammatory and analgesic properties. Synthesis of novel heterocyclic compounds derived from pyrimidine backbones, such as those involving benzodifuranyl and thiazolopyrimidines, has shown promising results in cyclooxygenase inhibition and pain relief, indicating potential applications in treating inflammatory diseases and pain management (Abu‐Hashem et al., 2020).

Antimicrobial Applications

Pyrimidine derivatives also demonstrate significant antimicrobial activity, with some compounds showing potent effects against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antibiotics or antifungal agents to combat resistant strains of microorganisms (Maddila et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available sources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

This compound has diverse applications in scientific research and offers great potential in various fields like medicinal chemistry and drug development. Future research could explore these potential applications further, particularly in the context of drug discovery .

properties

IUPAC Name

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3/c1-18(10(20)7-15)11-12(16)19(14(22)17-13(11)21)8-9-5-3-2-4-6-9/h2-6H,7-8,16H2,1H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAKBBYFRPKBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-2-chloro-N-methyl-acetamide

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